molecular formula C12H20O5 B13681090 Diethyl 4-Oxooctanedioate

Diethyl 4-Oxooctanedioate

Cat. No.: B13681090
M. Wt: 244.28 g/mol
InChI Key: RKVHDMUAYAAHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-Oxooctanedioate can be synthesized through the Michael addition reaction. This involves the reaction of ethyl acrylate with heptanoate in the presence of a catalyst such as potassium fluoride. The reaction typically yields diethyl 5-acetyl-4-oxooctanedioate with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the alkylation of enolate ions. This process includes the treatment of diethyl malonate with an alkyl halide in the presence of a base like sodium ethoxide. The reaction proceeds through an S_N2 mechanism, forming a new carbon-carbon bond .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Oxooctanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-Oxooctanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-Oxooctanedioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic addition or substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-Oxooctanedioate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 4-oxooctanedioate

InChI

InChI=1S/C12H20O5/c1-3-16-11(14)7-5-6-10(13)8-9-12(15)17-4-2/h3-9H2,1-2H3

InChI Key

RKVHDMUAYAAHLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)CCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.